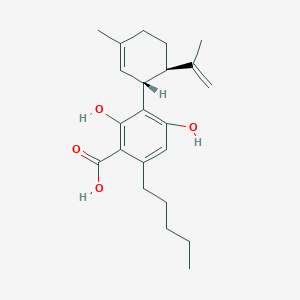

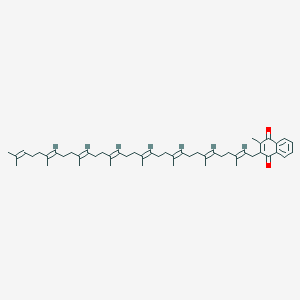

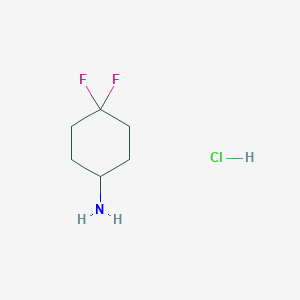

2-氨基-6-苯基吡啶

货号 B030124

CAS 编号:

39774-25-9

分子量: 170.21 g/mol

InChI 键: XDWUSBKLDNVDDQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Synthesis Analysis

- Synthesis through Displacement : 2-Amino-6-phenylpyridine can be synthesized by displacing a methylsulfinyl group from the 6-position of the pyridine ring. The process involves the use of 2-(1-phenylethylidene)propanedinitriles and dimethyl N-cyanodithioiminocarbonate (Teague, 2008).

- Efficient and Cost-Effective Synthesis : Another method involves the synthesis of 2-phenyl-3-aminopyridine from 2-chloro-3-aminopyridine using an imine as a protecting group, followed by Suzuki coupling with phenylboronic acid (Caron et al., 2001).

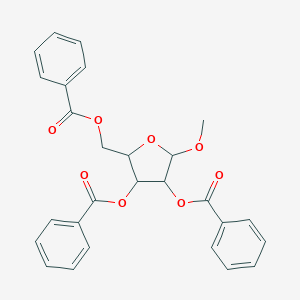

Molecular Structure Analysis

- Structural Studies : The molecular structure of 2-Amino-6-phenylpyridine and its derivatives has been extensively studied, often involving X-ray diffraction and NMR techniques. These studies reveal intricate details about the compound's molecular framework and bonding patterns (Jayarajan et al., 2019).

Chemical Reactions and Properties

- Reactivity with Nitric Oxide Synthase : A series of 6-phenyl-2-aminopyridines exhibit potent and selective inhibition of the neuronal isoform of nitric oxide synthase, demonstrating the compound's significant biochemical reactivity (Lowe et al., 2004).

Physical Properties Analysis

- Optical Properties : The compound and its derivatives have been analyzed for their optical properties, including non-linear optical (NLO) behavior and molecular docking analyses, revealing insights into their potential applications in various fields (Jayarajan et al., 2019).

Chemical Properties Analysis

- Catalytic Properties : The compound's derivatives, such as N-substituted-2-aminomethyl-6-phenylpyridines, have shown promising catalytic properties, particularly in palladium and ruthenium complexes. These properties are crucial in various chemical synthesis and industrial applications (Wang et al., 2011).

科学研究应用

- Scientific Field: Biochemistry and Molecular Biology .

- Summary of the Application: 2-Amino-6-phenylpyridine has been used in the development of fluorescent probes. These probes are used in various areas including analyzing proteins, immunoassays, visual recognition, efficient isolation of cells, etc .

- Methods of Application or Experimental Procedures: The synthesis and fluorescent properties of multisubstituted aminopyridines were studied based on a recently developed Rh-catalyzed coupling of vinyl azide with isonitrile to form a vinyl carbodiimide intermediate, following tandem cyclization with an alkyne . An aminopyridine substituted with an azide group as a potential probe was further designed, synthesized, and evaluated .

- Results or Outcomes: The “clicking-and-probing” experiment of it on BSA protein showed the potential of aminopyridine as a scaffold of a biological probe . They showed no variance in absorbance, excitation, and emit wavelength (λ A = 270 nm, λ ex = 390 nm, λ em = 480 nm) when the substituent group was tertiary butyl, benzyl group, and cyclohexyl .

属性

IUPAC Name |

6-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWUSBKLDNVDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344633 | |

| Record name | 2-Amino-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-phenylpyridine | |

CAS RN |

39774-25-9 | |

| Record name | 2-Amino-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

2-Amino-6-bromopyridine 10 g (58 mmol), phenylboronic acid 8.5 g (70 mmol) and tetrakis(triphenylphosphine)palladium 1.3 g (1.2 mmol) were dissolved in 60 mL of 1,2-dimethoxyethane. A 2.0M sodium carbonate aqueous solution 30 mL was added thereto, and the solution was refluxed for 8 hours under argon atmosphere by heating. After finishing the reaction, the aqueous layer was removed. The organic layer was dried on anhydrous magnesium sulfate, and the solvent was removed by distillation under reduced pressure. The residue was refined by silica gel chromatography to obtain 6.9 g (yield: 70%) of 2-amino-6-phenylpyridine.

Yield

70%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)

![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)